molecular formula C16H12N2O2 B2665093 (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 910218-54-1

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2665093
CAS No.: 910218-54-1
M. Wt: 264.284
InChI Key: KXQXSADVPNMWEB-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(phenylimino)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H12N2O2 and its molecular weight is 264.284. The purity is usually 95%.
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Scientific Research Applications

Cancer Treatment and Enzyme Inhibition

A novel series of compounds with imino-2H-chromen and phenylimino-2H-chromen scaffolds, including (2Z)-2-(phenylimino)-2H-chromene-3-carboxamide, have been synthesized and evaluated for their potential in cancer treatment. These compounds have demonstrated inhibitory activity against specific cell lines and enzymes, suggesting their therapeutic potential. For instance, one study found that a derivative, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, exhibited potent inhibitory activity against MOLT-4 and SK-OV-3 cell lines. The mechanism of action is believed to involve critical hydrogen-bonding interactions with specific catalytic sites of the AKR1B10 enzyme, which is associated with cancer progression (Edraki et al., 2016). Moreover, another research emphasized the importance of certain structural groups, like the 7-hydroxyl group on the chromene ring, for the inhibitory activity against the AKR1B10 enzyme, highlighting the compound's specificity and potential for targeted therapy (Endo et al., 2013).

Molecular Structure and Synthesis Approaches

The molecular structure and synthesis methods of compounds related to this compound have been a subject of research. Various methods and conditions have been explored to synthesize these compounds efficiently. For example, a study detailed the crystal structures of certain derivatives, shedding light on the conformational aspects and providing a foundation for further structural analysis and design (Reis et al., 2013). Another research presented a one-pot domino synthesis approach for creating new derivatives, emphasizing the efficiency and potential for creating a diverse range of compounds (Gyuris et al., 2011).

Antioxidant and Antibacterial Properties

Some derivatives of this compound have been studied for their antioxidant and antibacterial properties. A study on 4H-chromene-3-carboxamide derivatives highlighted their significant antioxidant activity and promising antibacterial potential against various organisms (Chitreddy & Shanmugam, 2017). These findings suggest the compound's versatility and potential application in addressing oxidative stress-related conditions and bacterial infections.

Properties

IUPAC Name

2-phenyliminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-15(19)13-10-11-6-4-5-9-14(11)20-16(13)18-12-7-2-1-3-8-12/h1-10H,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQXSADVPNMWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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